molecular formula C7H2BrClN2O4S B1410480 4-Bromo-3-cyano-5-nitrobenzenesulfonyl chloride CAS No. 1807170-89-3

4-Bromo-3-cyano-5-nitrobenzenesulfonyl chloride

Cat. No.: B1410480
CAS No.: 1807170-89-3
M. Wt: 325.52 g/mol
InChI Key: DNSBDKREMXRBGM-UHFFFAOYSA-N
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Description

4-Bromo-3-cyano-5-nitrobenzenesulfonyl chloride is an organic compound with the molecular formula C7H2BrClN2O4S It is a derivative of benzenesulfonyl chloride, featuring bromine, cyano, and nitro substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-cyano-5-nitrobenzenesulfonyl chloride typically involves multi-step reactions starting from commercially available precursors. One common route includes:

    Cyanation: The substitution of a halogen with a cyano group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-cyano-5-nitrobenzenesulfonyl chloride can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines or alcohols.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Coupling Reactions: The bromine atom can participate in cross-coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like amines or alcohols in the presence of a base.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Coupling Reactions: Palladium catalysts and boronic acids.

Major Products

    Nucleophilic Substitution: Sulfonamides or sulfonate esters.

    Reduction: Amino derivatives.

    Coupling Reactions: Biaryl compounds.

Scientific Research Applications

4-Bromo-3-cyano-5-nitrobenzenesulfonyl chloride has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Pharmaceutical Research: Potential precursor for the development of new drugs.

    Material Science: May be used in the synthesis of novel materials with specific properties.

Mechanism of Action

The mechanism of action for 4-Bromo-3-cyano-5-nitrobenzenesulfonyl chloride depends on its specific application. In nucleophilic substitution reactions, the sulfonyl chloride group acts as an electrophile, attracting nucleophiles to form new bonds. In reduction reactions, the nitro group undergoes electron transfer to form an amino group.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3-nitrobenzenesulfonyl chloride: Lacks the cyano group.

    3-Cyano-4-nitrobenzenesulfonyl chloride: Lacks the bromine atom.

    5-Bromo-2-nitrobenzenesulfonyl chloride: Different positioning of substituents.

Properties

IUPAC Name

4-bromo-3-cyano-5-nitrobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrClN2O4S/c8-7-4(3-10)1-5(16(9,14)15)2-6(7)11(12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNSBDKREMXRBGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C#N)Br)[N+](=O)[O-])S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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